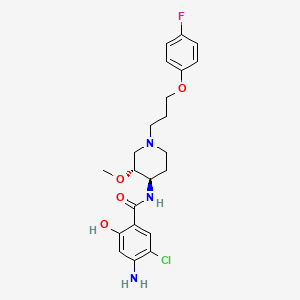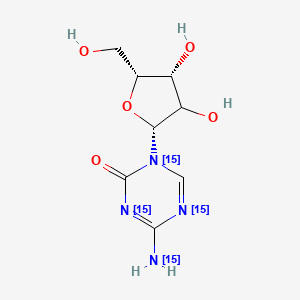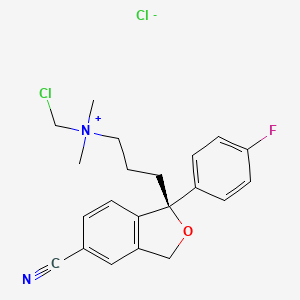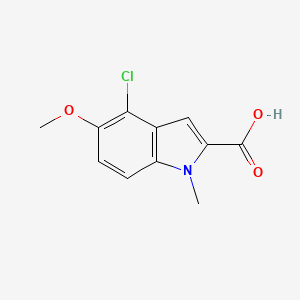![molecular formula C8H11N5O B13716589 9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)
9-[2-(Hydroxypropyl-d6] Adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2-(Hydroxypropyl-d6] Adenine is a labeled compound commonly used in research and analysis. It is an aminopurine derivative, which contains an adenine molecule and a hydroxypropyl-d6 derivative. This compound is an analog of aminopurine and can be substituted for natural adenine in certain experiments and assays .
準備方法
9-[2-(Hydroxypropyl-d6] Adenine can be prepared by synthetic chemical methods. The specific preparation method may vary by supplier, but it is usually prepared by introducing hydroxypropyl-d6 on the adenine molecule .
化学反応の分析
9-[2-(Hydroxypropyl-d6] Adenine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where the hydroxypropyl-d6 group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
9-[2-(Hydroxypropyl-d6] Adenine is widely used in scientific research, particularly in:
Nuclear Magnetic Resonance (NMR) Experiments: It serves as a representative compound or standard substance to study the structure and function of proteins, nucleic acids, and other biological macromolecules.
Proteomics Research: It is used as a biochemical for proteomics research, helping in the analysis of protein structures and functions.
Biological Studies: This compound is used to study the interactions and functions of biological molecules, providing insights into various biological processes.
作用機序
The mechanism of action of 9-[2-(Hydroxypropyl-d6] Adenine involves its interaction with specific molecular targets. It acts as a ligand for thymidine kinase and an inhibitor of adenosine deaminase. These interactions play a crucial role in purine metabolism and adenosine homeostasis, modulating signaling by extracellular adenosine .
類似化合物との比較
9-[2-(Hydroxypropyl-d6] Adenine is unique due to its labeled hydroxypropyl-d6 group, which makes it particularly useful in NMR experiments. Similar compounds include:
9-(2-Hydroxypropyl)adenine: The non-deuterated version of the compound.
6-Amino-alpha-(methyl-d3)-9H-purine-9-ethan-alpha,beta,beta-d3-ol: Another labeled aminopurine derivative.
These compounds share similar structures but differ in their specific labeling and functional groups, making this compound unique for certain experimental applications.
特性
分子式 |
C8H11N5O |
|---|---|
分子量 |
199.24 g/mol |
IUPAC名 |
1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/i1D3,2D2,5D |
InChIキー |
MJZYTEBKXLVLMY-FKDRLKISSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)O |
正規SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)

![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)
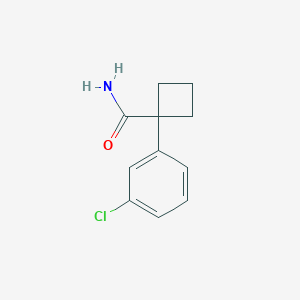
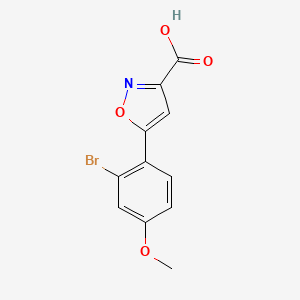
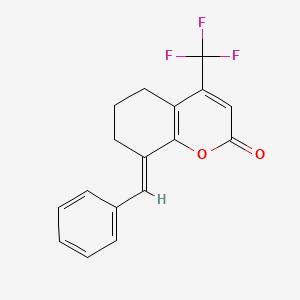
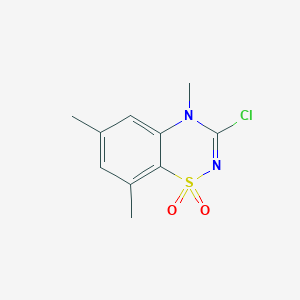
![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13716552.png)
